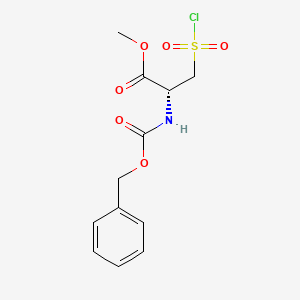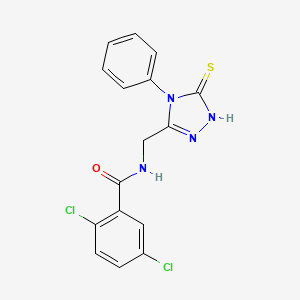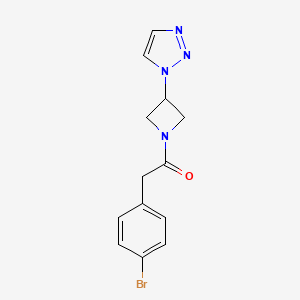
Methyl (2R)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely contains a chiral center at the 2-position of the propanoate backbone . It seems to have a sulfonyl chloride group, a phenylmethoxycarbonylamino group, and a methyl ester group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic chemistry reactions, such as nucleophilic substitution or condensation reactions .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of several functional groups. The (2R) designation indicates that the molecule has a specific stereochemistry at the 2-position of the propanoate backbone .Chemical Reactions Analysis
The sulfonyl chloride group in this compound is typically very reactive and can undergo various reactions such as substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Asymmetric Reduction and Synthesis
Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, an advanced chiral synthon for the synthesis of the cardiovascular drug diltiazem, is obtained from methyl 2-chloro-3-(4-methoxyphenyl)-3-oxo-propanoate. This process involves asymmetric reduction using carbonyl reductase from Candida parapsilosis, providing a promising eco-friendly route for industrial synthesis of pharmaceutically relevant compounds (Chen et al., 2021).
Herbicidal Applications
Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a selective herbicide, exhibits significant effects on the growth and development of various plants. It functions as a strong auxin antagonist and demonstrates differential effects on different plant species (Shimabukuro et al., 1978).
Pheromone Research
The compound shows relevance in pheromone research, particularly in the study of the northern corn rootworm's response to its stereoisomers, providing insights into insect behavior and potential pest control strategies (Guss et al., 2004).
Chemo-Enzymatic Synthesis
The chemo-enzymatic synthesis and structural characterization of certain diastereomers of 1-β-O-Acyl Glucuronides derived from racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid highlight the compound's role in detailed stereochemical studies (Baba et al., 2018).
Synthesis of Derivatives
Research on the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives explores different strategies for the imination of sulfoxide methyl 3-(penylsulfinyl)propanoate, indicating the compound's utility in creating pseudo-dipeptides with unique conformational properties (Tye & Skinner, 2002).
Anti-inflammatory Activities
The compound's derivatives have been studied for their anti-inflammatory activities. For instance, certain phenolic compounds isolated from the leaves of Eucommia ulmoides Oliv. exhibit modest inhibitory activities, contributing to the understanding of their pharmacological properties (Ren et al., 2021).
Precursor for Polymethyl Methacrylates
The use of Baeyer-Villiger monooxygenase in the production of methyl propanoate, an important precursor for polymethyl methacrylates, demonstrates the compound's role in the field of industrial chemistry and materials science (van Beek et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl (2R)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO6S/c1-19-11(15)10(8-21(13,17)18)14-12(16)20-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZFTZQDSRBGKT-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B3001307.png)




![3-(4-Fluorophenyl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B3001316.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide](/img/structure/B3001318.png)
![8-(3-(4-benzylpiperidin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001321.png)

![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3001324.png)

![N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3001327.png)
![N-[amino(imino)methyl]-4-bromobenzenesulfonamide](/img/structure/B3001328.png)